molecular formula C10H14N2 B188723 1-Phenylpiperazine CAS No. 92-54-6

1-Phenylpiperazine

Cat. No. B188723
CAS RN: 92-54-6
M. Wt: 162.23 g/mol
InChI Key: YZTJYBJCZXZGCT-UHFFFAOYSA-N
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Description

1-Phenylpiperazine is a chemical compound with the molecular formula C10H14N2 . It is used in the synthesis of various pharmaceutical and organic compounds .


Synthesis Analysis

1-Phenylpiperazine can be synthesized through several methods. One common method involves the reaction of diethanolamine with m-chloroaniline . Another method involves the slow evaporation that occurs when 1-phenylpiperazine and fumaric acid are combined in a stoichiometric 1:1 ratio .


Molecular Structure Analysis

The molecular structure of 1-Phenylpiperazine consists of a piperazine ring attached to a phenyl group . The molecular weight of 1-Phenylpiperazine is 162.23 .


Chemical Reactions Analysis

1-Phenylpiperazine can participate in various chemical reactions. For instance, it can react with copper (I) cyanide in the presence of KCN to produce network compounds .


Physical And Chemical Properties Analysis

1-Phenylpiperazine has a refractive index of 1.588, a boiling point of 286 °C, and a density of 1.062 g/mL at 25 °C . It is insoluble in water .

Scientific Research Applications

  • Versatility in Medicinal Chemistry : 1-Phenylpiperazine derivatives are versatile scaffolds in medicinal chemistry, particularly in the treatment of CNS disorders. Despite being primarily associated with CNS structures, their potential extends to other therapeutic fields through appropriate molecular modifications (Maia, Tesch, & Fraga, 2012).

  • Cardiovascular Applications : These derivatives are used as clinical drugs for cardiovascular diseases by mediating the α1-adrenoceptor signal pathway. The binding mechanism to α1A-adrenoceptor involves hydrogen bonds and electrostatic forces, influencing the therapeutic properties of the drugs (Zhao et al., 2015).

  • Electrochemical Synthesis : An environmentally friendly electrochemical method for synthesizing new phenylpiperazine derivatives has been developed, highlighting the potential for more sustainable production processes in pharmaceutical chemistry (Nematollahi & Amani, 2011).

  • Intestinal Permeation Enhancers : Certain phenylpiperazine derivatives have been identified as effective intestinal permeation enhancers, potentially useful in the oral administration of macromolecular therapeutics (Fein, Lamson, & Whitehead, 2017).

  • Antidepressant and Anxiolytic Effects : Phenylpiperazine derivatives such as HBK-14 and HBK-15 have shown potent antidepressant and anxiolytic effects in animal models, suggesting their potential in treating mental health disorders (Pytka et al., 2015).

  • Brain Imaging Applications : Radioiodinated phenylpiperazine derivatives have been explored as potential brain-imaging agents, indicating their role in neurological diagnostics (Hanson & Hassan, 1987).

  • Chemical Reactivity and Kinetic Stability : Studies on the chemical reactivity and kinetic stability of phenylpiperazine derivatives, including their interactions with enzymes like Phosphodiesterase 10A and Monoamine oxidase B, are crucial for understanding their pharmacological properties (Noureddine et al., 2020).

  • Antituberculostatic Activity : Certain phenylpiperazine derivatives have been studied for their tuberculostatic activity, showcasing the potential for developing new treatments for tuberculosis (Foks et al., 2004).

Safety And Hazards

1-Phenylpiperazine is toxic if swallowed and fatal in contact with skin. It causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTJYBJCZXZGCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2210-93-7 (mono-hydrochloride), 4004-95-9 (di-hydrochloride)
Record name Phenylpiperazine
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DSSTOX Substance ID

DTXSID8057855
Record name Phenylpiperazine
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Phenylpiperazine

CAS RN

92-54-6
Record name 1-Phenylpiperazine
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Record name Phenylpiperazine
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Record name Piperazine, 1-phenyl-
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Record name Phenylpiperazine
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Record name N-phenylpiperazine
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Record name 1-PHENYLPIPERAZINE
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Synthesis routes and methods I

Procedure details

A mixture consisting of 29.5 gm (0.1 mol) of N-[γ-(p-amino-phenyl)-n-propyl]-N'-phenyl-piperazine (m.p. 102° C.), 5.8 gm (0.11 mol) of acetonitrile and 20 ml of glacial acetic acid was refluxed for 20 hours. Thereafter, the solvent was distilled off in vacuo, and the residue was recrystallized from dilute methanol, yielding 28.3 gm (81.3% of theory) of N-[γ-(p-β-cyanoethyl-amino]-phenyl)-n-propyl]-N'-phenyl-piperazine, m.p. 141°-143° C.
Name
N-[γ-(p-amino-phenyl)-n-propyl]-N'-phenyl-piperazine
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2(2-Bromoethyl)-7-chloro-4-hydroxy-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione (0.500 g, 1.35 mM) was stirred in dimethylformamide (10 mL), and N-phenylpiperazine (10 mL, 10.6 g, 65.5 mM) was added. The resulting yellow suspension was heated to ˜110° C. to form a clear yellow solution. The solution was heated for 6 hours during which time a precipitate formed. The suspension was cooled to room temperature and stirred for five days. The resulting yellow suspension was dissolved into aqueous methanol (500 mL, 50%). The pH of this solution was carefully adjusted to pH=6 with 1N hydrochloric acid (˜20 mL) which gave a yellow precipitate. This suspension was stirred for 1 hour and filtered to give the title compound contaminated with N-phenylpiperazine (0.753 g). This material was recrystallized from hot ethanol (200 mL) to give the title compound (0.428 g, 70%) as a yellow powder, mp 361-364° C.; MS(CI): 452 (M+H).
Name
2(2-Bromoethyl)-7-chloro-4-hydroxy-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A 200 ml Kjeldahl flask equipped with a cooling condenser and a thermometer was charged with a solution of 22.0 g of piperazine in 20 ml of o-xylene, a solution of 6.70 g of bromobenzene in 20 ml of o-xylene, and a solution of 5.66 g of NaOBut in 20 ml of o-xylene, and further with a solution of 4.5 mg of palladium acetate in 5 ml of o-xylene (the ratio of palladium atom/bromobenzene=0.05% by mole). The flask was flushed with nitrogen for about 20 minutes while the content was stirred, and 0.2 ml of tri-tert.-butylphosphine was added. Then the mixture was heated to 120° C., and maintained at that temperature for 3 hours with stirring. After completion of the reaction, 80 ml of water was added to cool the reaction product. The mixture was introduced in a separatory funnel and the organic phase was separated. The lower aqueous phase was extracted with 40 ml of o-xylene. The organic phase was dried over sodium sulfate. Gas chromatographic analysis of the obtained product by the internal standard method revealed that the intended arylamine, i.e., N-phenylpiperazine was obtained in a yield of 92% by mole.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
4.5 mg
Type
catalyst
Reaction Step Seven
Yield
92%

Synthesis routes and methods IV

Procedure details

A solution of t-butyl 4-phenylpiperazine-1-carboxylate (500 mg, 1.91 mmol, 1.00 equiv) in DCM/CF3COOH (10/3 mL) was placed in a 50-mL round bottom flask and stirred for 1 h at 30° C. in an oil bath. The pH value of the solution was adjusted to 9 with aqueous sodium hydroxide (1 M), and the solution was extracted with 3×10 mL of dichloromethane, the organic layers combined and dried over anhydrous sodium sulfate. Solids were removed via filtration, and the resulting solution concentrated under vacuum yielding 300 mg (97%) of 1-phenylpiperazine as yellow oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
DCM CF3COOH
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods V

Procedure details

35.75 g of 1-[2-(-4-benzyloxyphenoxy)ethyl]-4-phenylpiperazine was added rapidly with stirring to 75 ml concentrated HCl and the mixture was heated on a steam bath for 15 minutes. During this time starting material dissolved and then a white crystalline solid began to form and eventually the reaction mixture almost solidified. The reaction was cooled to ~5° and then was diluted with 100 ml EtOH. The solids were filtered off and were washed in EtOH and ether to give 1-8 2-(4-hydroxyphenoxy) ethyl]-4-phenylpiperazine as its monohydrochloride. The salt was dissolved in 150 ml hot MeOH and 50 ml H2O and was then treated with 25 ml triethylamine. Water was then added to the refluxing mixture just to the cloud point whereupon the product began to crystallize from solution. The mixture was chilled and the solids were collected by filtration to give the end product, mp 142°-143°.
Name
1-[2-(-4-benzyloxyphenoxy)ethyl]-4-phenylpiperazine
Quantity
35.75 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,440
Citations
O Noureddine, S Gatfaoui, SA Brandán… - Journal of Molecular …, 2020 - Elsevier
In this work, the new organic-inorganic hybrid material 1-Phenylpiperazine-1,4-diium bis(hydrogen sulfate) (1-PPHS) have been investigated. Experimental and theoretical studies of 1-…
Number of citations: 69 www.sciencedirect.com
Ö Alver, C Parlak, M Şenyel - Spectrochimica Acta Part A: Molecular and …, 2007 - Elsevier
FT-IR and 1 H, 13 C, DEPT, COSY, NOESY, HETCOR, INADEQUATE NMR spectra of 1-phenylpiperazine (pp) have been reported for the first time except for its 1 H NMR spectrum. The …
Number of citations: 75 www.sciencedirect.com
RA Glennon, MY Yousif, AM Ismaiel… - Journal of medicinal …, 1991 - ACS Publications
… We have shown in the present study that 1phenylpiperazine, 4-phenylpiperidine, and simple aromatic-substituted derivatives thereof bind at receptors with ratherlow affinity (Table I), …
Number of citations: 49 pubs.acs.org
AC Dhieb, DE Janzen, M Rzaigui… - … Section E: Structure …, 2014 - scripts.iucr.org
In the title molecular salt, (C10H16N2)[CoCl4], the piperazine ring of the phenylpiperazine dication adopts a chair conformation and the phenyl ring occupies an equatorial orientation. …
Number of citations: 12 scripts.iucr.org
FP Andrew, PA Ajibade - Journal of Molecular Structure, 2018 - Elsevier
… 2 mL cold aqueous solution of NaOH (2.0 g, 50 mmol) was added to 15 mL cold methanolic solution of 1-phenylpiperazine (8.0712 g, 50 mmol) followed by the addition of cold carbon …
Number of citations: 46 www.sciencedirect.com
AK Trikha, A Kumar, S Kaur - Journal of fluorine chemistry, 1996 - Elsevier
… ,l,l-trifluoroacetone and pp = 1 -phenylpiperazine. have been synthesized and characterised … 1-Phenylpiperazine is coordinated only through its NH nitrogen in a unidentate fashion. The …
Number of citations: 14 www.sciencedirect.com
C Gharbi, B Toumi, S Soudani, F Lefebvre… - Journal of Molecular …, 2022 - Elsevier
… A solution of KSCN (97.18 mg, 1 mmol) in 20 mL of water was added slowly to a solution of 1-phenylpiperazine (324.46 mg, 2 mmol) in ethanol at room temperature. The mixture …
Number of citations: 11 www.sciencedirect.com
S Niedermeier, GKE Scriba - Chromatographia, 2020 - Springer
Based on a quality by design approach, a capillary electrophoresis method for the simultaneous determination of dextrodropropizine and the achiral precursor 1-phenylpiperazine in …
Number of citations: 13 link.springer.com
RD Pike, TM Dziura, JC deButts, CA Murray… - Journal of Chemical …, 2014 - Springer
Aqueous reactions of copper(I) cyanide with 1-phenylpiperazine (PhPip) in the presence of KCN produce network compounds having CuCN:PhPip stoichiometries of 1:1, 3:2, and 4:1 …
Number of citations: 8 link.springer.com
WJ Irwin, DL Wheeler, NJ Harper - Journal of Medicinal Chemistry, 1972 - ACS Publications
2, 3, 3-Triphenylglycidol (le). MeOH (10.6 g, 0.33 mole) was added dropwise at-5 into a stirred suspension of LAH (4.4 g, 0.11 mole) in anhyd THF (250 ml). After 15-min stirring, methyl …
Number of citations: 1 pubs.acs.org

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